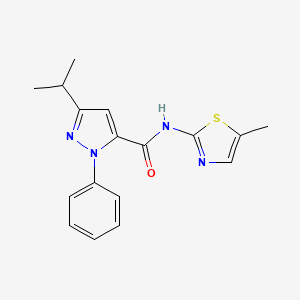![molecular formula C24H24N4O4 B10997222 (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10997222.png)
(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is “(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone.”
- It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs.
- Indoles play a crucial role in cell biology and exhibit diverse biological properties.
Preparation Methods
- One synthetic route involves the reaction of compound 384 with water under acidic conditions, yielding 7-bromo-4-(hydroxymethyl)-2-methylindole (385). This intermediate can be further transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) through radical reduction .
- Industrial production methods may involve modifications of these synthetic routes for scalability.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids (for hydrolysis), reducing agents (for radical reduction), and halogens (for substitution).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Properties: Indole derivatives have attracted attention for their potential as anticancer agents. Further studies are needed to explore their efficacy against specific cancer cell lines.
Antimicrobial Activity: Some indole derivatives exhibit antimicrobial properties, making them relevant for drug development.
Anti-HIV Activity: Certain indole-based compounds have been investigated for their anti-HIV effects.
Mechanism of Action
- The exact mechanism of action for this specific compound may vary. indole derivatives often interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further research is necessary to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as 4,6-dimethoxy-1H-indole-2-carbohydrazides and related oxadiazole scaffolds .
- Uniqueness lies in the specific substitution pattern and the presence of both indole and piperazine moieties.
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone |
InChI |
InChI=1S/C24H24N4O4/c1-31-20-5-6-21(32-2)22-17(20)14-19(26-22)24(30)28-11-9-27(10-12-28)23(29)16-4-3-15-7-8-25-18(15)13-16/h3-8,13-14,25-26H,9-12H2,1-2H3 |
InChI Key |
MENBGPXPBWPWPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B10997146.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)
![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-prolinamide](/img/structure/B10997152.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B10997158.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997172.png)
![[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997185.png)
![N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10997193.png)
![{1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10997210.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10997211.png)

![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997227.png)
![4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10997232.png)
![3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997233.png)
